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Compound of Interest

Compound Name: Namodenoson

Cat. No.: B1684119

Introduction

Namodenoson, also known by its developmental codes CF102 and CI-IB-MECA, is an orally
bioavailable, small-molecule drug candidate that functions as a highly selective agonist for the
A3 adenosine receptor (A3AR).[1][2][3][4] The A3AR is a G protein-coupled receptor that is
found to be highly expressed on the surface of inflammatory and cancerous cells, while its
expression in normal, healthy cells is significantly lower.[5][6][7][8] This differential expression
allows Namodenoson to selectively target pathological cells, forming the basis of its
therapeutic potential in various diseases.

Developed by Can-Fite BioPharma, Namodenoson has been investigated primarily for its anti-
cancer and anti-inflammatory properties.[2][9] It is currently in late-stage clinical development
for the treatment of advanced hepatocellular carcinoma (HCC) and metabolic dysfunction-
associated steatohepatitis (MASH), previously known as non-alcoholic steatohepatitis (NASH).
[5][10][11] This guide provides a comprehensive technical overview of Namodenoson's
molecular structure, physicochemical properties, mechanism of action, and a summary of key
preclinical and clinical findings.

Molecular Structure and Physicochemical
Properties

Namodenoson is a synthetic ribose-based purine nucleoside with specific substitutions that
confer its high selectivity for the ASAR.[5][12] Its chemical and physical characteristics are
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fundamental to its pharmacological profile.

Property Value References

(2S,3S,4R,5R)-5-[2-chloro-6-
[(3-

IUPAC Name iodophenyl)methylamino]purin-  [1][3]
9-yl]-3,4-dihydroxy-N-

methyloxolane-2-carboxamide

CF102, CI-IB-MECA, 2-chloro-
Synonyms N(6)-(3-iodobenzyl)adenosine-  [1][2][5][10]
5'-N-methyluronamide

Molecular Formula C18H18ClIN6Oa4 [L103151[1.3]
Molecular Weight 544.73 g/mol [3B115][13]
CAS Number 163042-96-4 [1]I3]

Non-hygroscopic, stable,
Appearance ] ) [5]
white-off-white powder

- Soluble in DMSO (= 25
Solubility JmL) [4]
mg/m

Pharmacology and Mechanism of Action

Namodenoson's therapeutic effects are mediated through its specific interaction with the A3
adenosine receptor, which triggers distinct downstream signaling cascades depending on the
cellular context.

Primary Target: The A3 Adenosine Receptor (A3AR)

The A3AR is a G protein-coupled receptor that, upon activation, typically couples to inhibitory G
proteins (Gi), leading to the inhibition of adenylyl cyclase.[12][14] A key feature of A3AR is its
significant upregulation in tumor and inflammatory tissues compared to adjacent healthy
tissues.[7][8][12] The density of ASAR on the cell surface is a critical determinant of the cellular
response to Namodenoson.[5][6]
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Receptor Binding and Selectivity

Namodenoson is characterized by its high affinity and selectivity for the human A3AR, which
minimizes off-target effects.

Parameter Value References
Ki at A3AR 0.33-0.661 nM [4][5][15]
Selectivity vs. ALAR ~2500 to 4750-fold [5][12][15]
Selectivity vs. A2AAR ~1400 to 1770-fold [5][12][15]

Downstream Signaling Pathways

Namodenoson's mechanism of action is multifaceted, leading to either apoptosis in cancer
cells or protective, anti-inflammatory effects in other pathological conditions like MASH.[2][6]

In Cancer (Hepatocellular & Pancreatic Carcinoma): In cancer cells, which overexpress A3AR,
Namodenoson binding leads to the deregulation of key pro-survival signaling pathways.[1][7]
This includes the inhibition of the Phosphoinositide 3-kinase (PI3K) pathway and subsequent
deregulation of the NF-kB and Wnt/[3-catenin pathways.[5][9][16] This cascade results in the
upregulation of apoptotic proteins (e.g., Bad, Bax) and ultimately induces programmed cell
death (apoptosis) in the tumor cells.[7][12] In pancreatic cancer models, deregulation of the
RAS signaling pathway has also been implicated.[7][11][12]
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Namodenoson's Anti-Cancer Signaling Pathway.

In MASH and Inflammation: In the context of liver inflammation and MASH, Namodenoson
demonstrates a protective effect.[2] The mechanism involves targeting A3AR on hepatocytes,
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adipocytes, and bone marrow cells.[5][6] This engagement leads to the stimulation of
transcription factors that upregulate beneficial cytokines, such as adiponectin and Granulocyte-
colony stimulating factor (G-CSF).[2][5][6] The resulting effects include the inhibition of
inflammatory cytokines (TNF-a, IL-1, IL-6), leading to reduced liver inflammation, steatosis, and
fibrosis.[5][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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